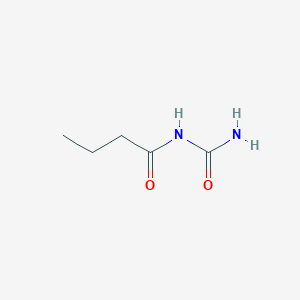

Butanamide, N-(aminocarbonyl)-

Description

Properties

IUPAC Name |

N-carbamoylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-2-3-4(8)7-5(6)9/h2-3H2,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMFJNLOLCXQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946312 | |

| Record name | N-[Hydroxy(imino)methyl]butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23549-53-3 | |

| Record name | N-Butyryl-N-butylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(imino)methyl]butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Butanamide, N-(aminocarbonyl)- involves the reaction of butanoyl chloride with glycine in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of Butanamide, N-(aminocarbonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Butanamide, N-(aminocarbonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products:

Oxidation: Butanoic acid.

Reduction: Butylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Butanamide, N-(aminocarbonyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, Butanamide, N-(aminocarbonyl)- is used to study enzyme-substrate interactions and protein-ligand binding. It is also employed in the development of biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development targeting specific enzymes or receptors.

Industry: In the industrial sector, Butanamide, N-(aminocarbonyl)- is used in the production of polymers, resins, and coatings. It is also utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, N-(aminocarbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-Indol-3-Yl) Butanamide Derivatives

N-(4-Nitrophenyl) Butanamide

Butanamide, N-(Aminocarbonyl)-2-bromo-3-methyl-

- Structure : Brominated derivative with a methyl group at the C3 position (C₆H₁₁BrN₂O₂; MW 223.08 g/mol; CAS 496-67-3) .

- Key Differences: Solubility: 19.03 g/L at 0°C, significantly higher than non-halogenated analogs due to polar bromine . Applications: Historically used as a sedative (e.g., Dormigene) .

4-Nitrobutanamide

Butanamide, 4-(Benzoyloxy)-N,N-dimethyl-

- Structure: Benzoyloxy and dimethylamino substituents (C₁₃H₁₇NO₃; CAS listed in ) .

- Key Differences: Enhanced lipophilicity due to the benzoyloxy group, improving membrane permeability. Applications in polymer chemistry as a monomer or crosslinking agent .

Biological Activity

Butanamide, N-(aminocarbonyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various case studies that highlight its therapeutic potential.

Butanamide, N-(aminocarbonyl)- can be synthesized through various chemical reactions involving amines and carboxylic acids. The structure of the compound includes an amide functional group, which is significant for its biological activity. The synthesis typically involves the reaction of butyric acid derivatives with appropriate amines under controlled conditions to yield the desired product.

Biological Activity Overview

The biological activity of Butanamide, N-(aminocarbonyl)- has been explored in several studies focusing on its antioxidant, antibacterial, and anti-inflammatory properties.

1. Antioxidant Activity

Research indicates that Butanamide, N-(aminocarbonyl)- exhibits moderate antioxidant activity. This was assessed using various assays such as:

- DPPH Scavenging Activity : The compound showed a concentration-dependent increase in scavenging activity against DPPH radicals.

- Ferric Reducing Antioxidant Power (FRAP) : The reducing power was evaluated by mixing the compound with potassium ferricyanide and measuring absorbance changes.

In comparative studies, it was noted that while Butanamide displayed antioxidant properties, it was less potent than established antioxidants like butylated hydroxyanisole (BHA) and α-tocopherol at equivalent concentrations .

2. Antibacterial Activity

Butanamide, N-(aminocarbonyl)- demonstrated significant antibacterial activity against several bacterial strains. The inhibition zones were measured using standard disk diffusion methods. Notably:

- The compound exhibited the highest antibacterial efficacy against Bacillus cereus, with an inhibition zone measuring up to 30 mm.

- Comparative analysis against standard antibiotics (e.g., bacitracin and gentamicin) showed that Butanamide had competitive efficacy .

3. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of derivatives of Butanamide. For instance, compounds containing the butanamide moiety have been shown to effectively inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. In vivo studies further confirmed that specific derivatives led to significant reductions in these cytokines without inducing hepatotoxicity .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of Butanamide, N-(aminocarbonyl)- and its derivatives:

The mechanisms underlying the biological activities of Butanamide are multifaceted:

- Antioxidant Mechanism : It is hypothesized that Butanamide may act through direct scavenging of free radicals or by enhancing endogenous antioxidant defenses.

- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function, leading to cell lysis.

- Anti-inflammatory Mechanism : By inhibiting key inflammatory mediators and cytokines, Butanamide may modulate immune responses effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.